molecular formula C6H2Br3N3 B8691382 2-Azido-1,3,5-tribromobenzene

2-Azido-1,3,5-tribromobenzene

Cat. No.: B8691382
M. Wt: 355.81 g/mol
InChI Key: IPUMVXGZEXYYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1,3,5-tribromobenzene is a useful research compound. Its molecular formula is C6H2Br3N3 and its molecular weight is 355.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H2Br3N3

Molecular Weight

355.81 g/mol

IUPAC Name

2-azido-1,3,5-tribromobenzene

InChI

InChI=1S/C6H2Br3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H

InChI Key

IPUMVXGZEXYYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,6-Tribromoaniline (34.16 g, 103.6 mmol) was mixed with acetic acid (600 mL) and sulfuric acid (130 mL) at room temperature. The mixture was stirred to obtain a solution and then cooled in an ice bath to an internal temperature of 10° C. A solution of NaNO2 (7.65 g, 111 mmol) in water (22 mL) was added dropwise over 30 minutes while maintaining the internal temperature of the reaction mixture below 12° C. The reaction mixture was allowed to stir for 30 minutes at the same temperature. A solution of urea (0.90 g) in water (2 mL) was added and the mixture stirred for an additional 10 minutes. A solution of NaN3 (7.65 g, 118 mmol) in water (22 mL) was slowly added and the mixture stirred for an additional 1 hour. Cold water (900 mL) was then slowly added in portions and the mixture stirred for 30 minutes. The precipitate was filtered, washed with water, dissolved in diethyl ether, dried over sodium sulfate and concentrated to give the subtitle compound as an off-white solid (34.2 g, 93%).
Quantity
34.16 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
7.65 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.65 g
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.